molecular formula C8H12N2O2S B13958407 N,N,4-trimethylpyridine-2-sulfonamide

N,N,4-trimethylpyridine-2-sulfonamide

Cat. No.: B13958407
M. Wt: 200.26 g/mol
InChI Key: RSKXBXNFFGCWKZ-UHFFFAOYSA-N
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Description

N,N,4-Trimethylpyridine-2-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with methyl groups at the 2-, 4-, and N-positions. The sulfonamide group (-SO₂NH₂) at the 2-position of the pyridine ring contributes to its electronic and steric properties, making it relevant in medicinal chemistry and materials science.

The compound’s structure imparts unique characteristics, such as hydrogen-bonding capability (via the sulfonamide group) and lipophilicity (from methyl substituents), which influence solubility, bioavailability, and intermolecular interactions. These features are critical for applications in drug design, agrochemicals, or coordination chemistry.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N,N,4-trimethylpyridine-2-sulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-7-4-5-9-8(6-7)13(11,12)10(2)3/h4-6H,1-3H3

InChI Key

RSKXBXNFFGCWKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve large-scale oxidative coupling processes due to their efficiency and cost-effectiveness. The use of microwave irradiation and oxidative chlorination are also explored for their high yields and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, thionyl chloride.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Formation of sulfonyl chlorides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Mechanism of Action

The mechanism of action of N,N,4-trimethylpyridine-2-sulfonamide involves the inhibition of specific enzymes. In bacteria, it inhibits dihydropteroate synthase, leading to a disruption in folic acid synthesis, which is essential for bacterial growth and replication . This inhibition occurs through competitive binding to the enzyme’s active site, preventing the natural substrate from binding.

Comparison with Similar Compounds

Pyridine-3-Sulfonamides

Compounds like 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides () differ in the position of the sulfonamide group (3 vs. 2 in the target compound). For example, methyl N′-cyano-N-{[4-(4-phenylpiperazin-1-yl)pyridin-3-yl]sulfonyl} carbamimidothioate (15) () shows a melting point of 241–244°C and distinct IR peaks at 2161 cm⁻¹ (C≡N stretch), reflecting electronic modulation by the cyano and piperazinyl groups .

Pyridine-2-Sulfonamides with Aryl Substituents

N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide () incorporates ethylphenyl groups, increasing molecular weight (381.49 g/mol) and lipophilicity compared to the trimethylated target compound. Such substitutions enhance membrane permeability but may reduce aqueous solubility .

Heterocyclic Variations: Pyrimidine vs. Pyridine

Sulfamethazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, ) replaces the pyridine ring with a pyrimidine, altering hydrogen-bonding patterns and pKa. Pyrimidine’s dual nitrogen atoms increase basicity, affecting binding to dihydropteroate synthase in antibacterial applications . In contrast, pyridine-based sulfonamides like the target compound may exhibit different pharmacokinetic profiles due to reduced basicity.

Functional Group Modifications

Electron-Withdrawing Groups

N,N,N,6-Tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride () features a nitro group (-NO₂), which strongly withdraws electrons, increasing reactivity in nucleophilic substitution. This compound serves as a PET tracer precursor with a radiochemical yield of 58±12%, highlighting the utility of electron-deficient sulfonamides in imaging applications .

Trifluoromethanesulfonyl Derivatives

N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide () includes trifluoromethanesulfonyl groups, imparting high thermal stability and resistance to hydrolysis. Such derivatives are valuable in fluorination reactions (e.g., Comins’ reagent) due to their strong leaving-group properties .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
N,N,4-Trimethylpyridine-2-sulfonamide* ~215.29 (calculated) Not reported Expected δ 2.3–2.6 ppm (CH₃), δ 8.0–8.5 (pyridine-H)
Methyl N′-cyano-N-{[4-(4-phenylpiperazin-1-yl)pyridin-3-yl]sulfonyl} carbamimidothioate (15) 416.52 241–244 IR: 2161 cm⁻¹ (C≡N); NMR: δ 13.65 (NH)
Sulfamethazine 278.33 197–200 Characteristic NH₂ and SO₂ stretches in IR
N-(5-chloropyridin-2-yl) triflimide 388.54 Not reported 19F NMR: δ -72 to -75 ppm (CF₃)

*Estimated based on molecular formula C₈H₁₂N₂O₂S.

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